molecular formula C7H9NO3S2 B1344948 Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate CAS No. 1142201-62-4

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1344948
CAS No.: 1142201-62-4
M. Wt: 219.3 g/mol
InChI Key: GPDNWNDXSLDBNA-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with methoxy methylating agents. One common method includes the condensation of 2-mercapto-1,3-thiazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield thiazolidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiazolidine derivatives.

    Substitution: Various alkyl or aryl thiazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron-donating and accepting reactions, which can modulate biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the methoxymethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 4-(methoxymethyl)-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-10-3-4-5(6(9)11-2)13-7(12)8-4/h3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDNWNDXSLDBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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